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Compound of Interest

Compound Name: App-MP

Cat. No.: B057337

An In-depth Technical Guide to Adenosine 5'-(3,y-methylene)triphosphate (App-MP / AMP-
PCP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-(3,y-methylene)triphosphate (commonly referred to by the acronym AMP-PCP,
and likely the intended subject of "App-MP") is a non-hydrolyzable analog of adenosine
triphosphate (ATP). In this molecule, a methylene bridge replaces the oxygen atom between
the 3 and y phosphates. This structural modification makes the terminal phosphate group
resistant to cleavage by ATPases and kinases, rendering it an invaluable tool in biochemistry
and pharmacology. AMP-PCP acts as a competitive inhibitor for many ATP-dependent
enzymes, effectively locking them in an ATP-bound conformational state. This allows for the
detailed study of enzyme kinetics, protein-substrate interactions, and the structural basis of
enzyme mechanisms. Furthermore, it serves as a selective agonist for certain purinergic
receptors.

This technical guide provides a comprehensive overview of AMP-PCP, including its chemical
identity, biochemical properties, and key experimental applications.

Chemical Identification
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Identifier Value

Common Name Adenosine 5'-(B,y-methylene)triphosphate

AMP-PCP, (3,y-Methyleneadenosine 5'-

Synonyms
ynony triphosphate

({--INVALID-LINK--

IUPAC Name ] )
phosphoryl}methyl)phosphonic acid

CAS Number 3469-78-1[1]

Molecular Formula Ci11H18N5012P3

Molecular Weight 505.21 g/mol

Quantitative Data: Binding Affinities and Inhibitory
Constants

AMP-PCP's utility stems from its ability to bind to the active sites of ATP-dependent enzymes
and receptors. The following table summarizes key quantitative data regarding its binding
affinity and inhibitory constants for several well-characterized protein targets.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://flybase.org/reports/FBch0000169.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

. Organism/Syst ]
Protein Target Metric Value Reference(s)
em

Heat shock
protein 90 Not specified Kd 3.8 uM [21[3114]
(Hsp90)

Glycogen
synthase kinase Not specified Ki 490 pM [5]
B (GSK-3B)

P2X1 and P2X3

Receptors (for

Rat ECso ~1 M [6]
a,B-methylene
ATP)
Adenylate » ]

Not specified Ki ~0.5 mM [6]
Cyclase

Experimental Protocols
Competitive Inhibition Assay for Kinases (Scintillation
Proximity Assay)

This protocol outlines a method to determine the ATP-competitive nature of kinase inhibitors
using AMP-PCP. The principle relies on measuring the shift in the 1Cso value of an inhibitor in
the presence of a fixed concentration of the competitive inhibitor, AMP-PCP.

Materials:

Kinase of interest (e.g., Glycogen Synthase Kinase-3[3)

Peptide substrate for the kinase

[y-S3P]JATP

AMP-PCP
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e Kinase assay buffer (e.g., 50 mM Tris-HCI pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT,
0.01% Tween-20)

 Scintillation Proximity Assay (SPA) beads (e.g., streptavidin-coated for biotinylated
substrates)

o Microplate suitable for scintillation counting

» Microplate scintillation counter

Procedure:

e Prepare Reagents:

o Prepare serial dilutions of the test inhibitor in the kinase assay buffer.

o Prepare a solution of AMP-PCP in the kinase assay buffer at a concentration above its Ki
(e.g., for GSK-3[3, a concentration > 490 uM would be appropriate).[5]

o Prepare a master mix containing the kinase, its peptide substrate, and [y-33P]JATP at a low
concentration.

o Assay Setup:

o In a microplate, add the test inhibitor dilutions.

o To one set of wells, add the kinase assay buffer. To a parallel set of wells, add the AMP-
PCP solution.

o Initiate the kinase reaction by adding the master mix to all wells.

¢ Incubation:

o Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a
predetermined time to allow for substrate phosphorylation.

e Detection:
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o Stop the reaction by adding a stop solution containing EDTA and the SPA beads.

o Incubate to allow the biotinylated peptide substrate to bind to the streptavidin-coated
beads.

o Centrifuge the plate to pellet the beads.

e Measurement:

o Measure the radioactivity in each well using a microplate scintillation counter. The signal is
proportional to the amount of phosphorylated substrate bound to the beads.

e Data Analysis:

o Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration
for both conditions (with and without AMP-PCP).

o Determine the ICso values from the resulting dose-response curves. A significant rightward
shift in the 1Cso curve in the presence of AMP-PCP indicates that the inhibitor is ATP-
competitive.

ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP
hydrolysis by an ATPase. It can be used to determine the inhibitory effect of AMP-PCP.

Materials:

o Purified ATPase enzyme

e ATP

« AMP-PCP

e Assay Buffer (e.g., 50 mM Tris-HCI, pH 7.5, 50 mM KCI, 5 mM MgClz2)
o Malachite Green Reagent (see preparation note below)

e Phosphate Standard Solution (e.g., KH2POa4)
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» 96-well microplate

e Microplate reader

Reagent Preparation (Malachite Green):

o A common formulation involves mixing solutions of malachite green, ammonium molybdate,
and a stabilizer like polyvinyl alcohol in an acidic solution.[7][8] It is crucial to use phosphate-
free water and glassware to minimize background.

Procedure:

e Prepare Reagents:

o Prepare serial dilutions of AMP-PCP in the assay buffer.

o Prepare a solution of ATP at a concentration near the Km of the ATPase.

e Assay Setup:

o In a 96-well plate, add the assay buffer, the ATPase enzyme, and the different
concentrations of AMP-PCP. Include a control with no inhibitor.

o Pre-incubate the plate at the enzyme's optimal temperature for a few minutes.

o Initiate the reaction by adding the ATP solution to all wells.

¢ Incubation:

o Incubate the plate at the optimal temperature for a fixed period (e.g., 15-30 minutes),
ensuring the reaction remains in the linear range.

o Stop Reaction and Color Development:

o Stop the enzymatic reaction by adding the Malachite Green Reagent to each well.[9] This
reagent is acidic and will denature the enzyme.

o Allow the color to develop for 15-30 minutes at room temperature.
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e Measurement:
o Measure the absorbance at approximately 620-650 nm using a microplate reader.
o Data Analysis:

o Create a standard curve using the phosphate standard solution to determine the
concentration of Pi released in each well.

o Plot the rate of phosphate release against the concentration of AMP-PCP to determine its
inhibitory effect and calculate the ICso if applicable.

Signaling Pathways and Mechanisms of Action
Inhibition of ATP-Dependent Enzymes

AMP-PCP is a valuable tool for dissecting the mechanism of ATP-dependent enzymes such as
kinases and ATPases. By binding to the ATP-binding pocket without being hydrolyzed, it can
trap the enzyme in a state that mimics the binding of the natural substrate. This "frozen" state is
amenable to structural studies like X-ray crystallography and cryo-EM, providing insights into
the conformational changes that occur upon substrate binding.
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Competitive inhibition of an ATP-dependent enzyme by AMP-PCP.

Activation of P2X Receptors

Extracellular ATP is a key signaling molecule that activates purinergic receptors, which are
broadly classified into P2X and P2Y families. P2X receptors are ligand-gated ion channels that,
upon binding ATP, open to allow the influx of cations like Na* and Ca2*.[10][11][12][13] AMP-
PCP can act as an agonist at certain P2X receptor subtypes, particularly P2X1 and P2Xs.[6] By
using a non-hydrolyzable analog, researchers can study the direct effects of receptor activation
without the confounding influence of ATP degradation products like ADP and adenosine, which
can activate other purinergic receptors.
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Activation of P2X receptors by AMP-PCP leading to cellular responses.

Conclusion

Adenosine 5'-(3,y-methylene)triphosphate (AMP-PCP) is a powerful and versatile tool for
researchers in the life sciences. Its resistance to hydrolysis allows for the stabilization of
enzyme-substrate complexes and the specific activation of certain purinergic receptors. The
data and protocols presented in this guide are intended to provide a solid foundation for the
design and execution of experiments utilizing this important ATP analog. As with any reagent,
careful consideration of its concentration, purity, and the specific experimental context is crucial
for obtaining reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [App-MP CAS number and IUPAC name]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057337#app-mp-
cas-number-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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